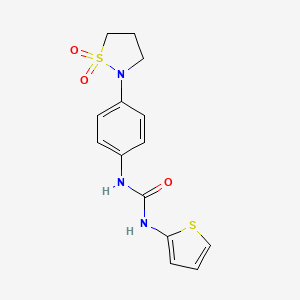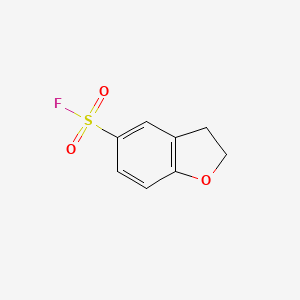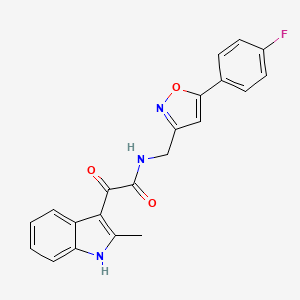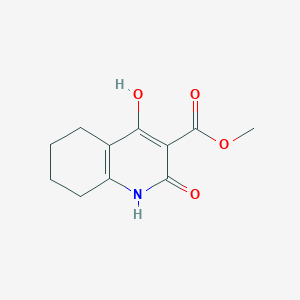![molecular formula C16H16Cl2O3S B2523881 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol CAS No. 338412-30-9](/img/structure/B2523881.png)
1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol (CBP) is a synthetic compound that has been developed for use in scientific research applications. It is a type of organosulfur compound, which is composed of a benzyl sulfonyl group attached to a four-chlorophenyl group. CBP has been used in various scientific research applications, such as drug development and biochemical studies. It has been found to have beneficial effects on biochemical and physiological processes, as well as advantages over other compounds in laboratory experiments. In
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Research has demonstrated the synthesis of derivatives related to the chemical structure , focusing on their potential antiviral activities. For example, a study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds possessing anti-tobacco mosaic virus activity, showcasing the potential of these derivatives in antiviral research (Chen et al., 2010).
Molecular Aggregation Studies
Another area of interest is the investigation of molecular aggregation and interactions, where compounds similar to "1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol" have been analyzed for their structural properties. For instance, the study of 2‐Chlorophenyl 4‐toluenesulfonate revealed insights into weak C—H⋯O interactions and molecular aggregation (Vembu et al., 2003).
Aromatic Sulfonation
The process of aromatic sulfonation, using sulfur trioxide in nitromethane as solvent, was studied with chlorobenzene and p-dichlorobenzene, leading to insights into the reaction products and kinetics. This research highlights the chemical reactions and mechanisms involving chlorobenzene derivatives, which could be relevant for understanding or synthesizing compounds like "1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol" (Bosscher & Cerfontain, 2010).
Fuel Cell Applications
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized and evaluated for fuel-cell applications. These materials, which involve sulfone functionalities similar to those in "1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol," demonstrate high proton conductivity and mechanical properties, making them promising for use in fuel cells (Bae et al., 2009).
Synthesis of Pyrrolidine Derivatives
Additionally, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and a related compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, has been explored. This methodology provides a convenient route for creating pyrrolidine-1-sulfonylarene derivatives, demonstrating the utility of sulfonyl chloride precursors in synthesizing nitrogen-containing heterocycles (Smolobochkin et al., 2017).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[(4-chlorophenyl)methylsulfonyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-16(19,13-4-8-15(18)9-5-13)11-22(20,21)10-12-2-6-14(17)7-3-12/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFLBKKUHNKSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2523801.png)
![N-(2,3-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2523802.png)
![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2523803.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2523807.png)
![1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2523810.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2523812.png)
![(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2523813.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2523818.png)
